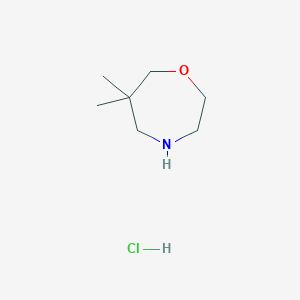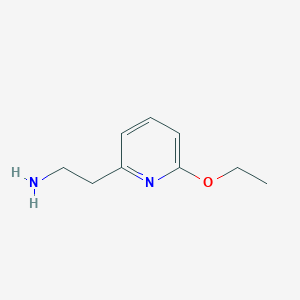
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. In agriculture, it inhibits the growth of fungi and bacteria by disrupting their cell membranes. In materials science, it acts as a building block for the synthesis of novel materials with desirable properties.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine has been shown to have several biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of fungi and bacteria, leading to increased crop yields. In materials science, it has been used as a building block for the synthesis of materials with desirable properties such as high thermal stability and electrical conductivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine in lab experiments is its versatility. It can be used in a wide range of applications, from medicine to materials science. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with limited resources. However, one limitation is its potential toxicity, which requires careful handling in lab experiments. Additionally, its complex structure may make it challenging to modify for specific applications.
Orientations Futures
There are several future directions for research on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine. In medicine, further studies are needed to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, research could focus on developing more effective and environmentally friendly pesticides based on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine. In materials science, future directions could include the development of new materials with enhanced properties based on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine as a building block. Overall, the potential applications of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine make it an exciting area for future research.
Conclusion:
In conclusion, 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine is a versatile chemical compound with potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, its potential applications make it an exciting area for future research. Further studies are needed to fully understand its mechanism of action and to develop more effective and environmentally friendly applications.
Méthodes De Synthèse
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4-methylpyrimidine with 3,6-dihydro-2H-pyridine in the presence of a suitable catalyst. The reaction is carried out in a solvent system such as ethanol, and the product is purified by recrystallization or chromatography. Other methods include the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine with guanidine or the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine with urea and ammonium acetate.
Applications De Recherche Scientifique
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, it has been used as a building block for the synthesis of novel materials with desirable properties.
Propriétés
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-11-6-5-10(12-9)13-7-3-2-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYQXJZNRPLAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)



![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2613984.png)
